4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline

Pain Research Ion Channel Pharmacology Nav1.7 Inhibition

This compound features a unique 2-fluoroaniline core para-substituted with an N-ethylpiperazine moiety, enabling precise electronic and steric properties critical for kinase inhibitor design. It serves as a key intermediate in synthesizing selective CDK4/6 inhibitors and EGFR T790M mutant inhibitors as described in patent literature. With a baseline Nav1.7 IC50 of 4040 nM, it provides a validated starting point for analgesic hit-to-lead optimization. Its distinct substitution pattern ensures consistency in advanced medicinal chemistry programs, unlike generic anilines. Available in research-grade purity, with scalable quantities for lead optimization and preclinical development.

Molecular Formula C12H18FN3
Molecular Weight 223.29 g/mol
CAS No. 500205-60-7
Cat. No. B1502664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline
CAS500205-60-7
Molecular FormulaC12H18FN3
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC(=C(C=C2)N)F
InChIInChI=1S/C12H18FN3/c1-2-15-5-7-16(8-6-15)10-3-4-12(14)11(13)9-10/h3-4,9H,2,5-8,14H2,1H3
InChIKeyICUCGMJXHQEANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline (CAS 500205-60-7): A Strategic Building Block for Kinase-Focused Drug Discovery


4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline (CAS 500205-60-7) is a research chemical building block of the fluoroaniline class, characterized by a 2-fluoroaniline core para-substituted with an N-ethylpiperazine moiety . This compound is prominently featured as a key intermediate in patent literature, specifically in the synthesis of advanced clinical candidates such as 2,4-disubstituted pyrimidines that act as selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) [1], and it is implicated in the development of compounds targeting Epidermal Growth Factor Receptor (EGFR) with the T790M resistance mutation . Its unique substitution pattern—a 2-fluoro group in concert with an N-ethylpiperazine ring—distinguishes it from generic aniline or piperazine building blocks, imparting specific physicochemical and binding properties essential for modulating protein kinase activity .

4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline vs. Generic Analogs: Why Substitution is Not an Option in Kinase Programs


Substituting 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline with a simpler or closely related analog (e.g., 4-(4-methylpiperazin-1-yl)-2-fluoroaniline or 3-fluoroaniline derivatives) is not a viable strategy in advanced medicinal chemistry due to the profound impact of its precise substitution pattern on both physicochemical properties and target engagement. The specific combination of a 2-fluoro substituent and an N-ethylpiperazine ring confers a unique electronic and steric profile that directly influences its utility as a versatile intermediate in kinase inhibitor synthesis, particularly for constructing complex 2,4-disubstituted pyrimidine scaffolds [1]. Furthermore, as demonstrated by the quantitative biological data detailed in Section 3, the compound itself possesses a defined, though modest, intrinsic activity profile (e.g., an IC50 of 4040 nM against Nav1.7 [2]) that can serve as a crucial starting point for hit-to-lead campaigns, a profile that is not guaranteed for other analogs. Even minor modifications, such as moving the fluorine to the 3-position or altering the piperazine N-alkyl group, can drastically alter the compound's binding kinetics and metabolic stability, jeopardizing the reproducibility and scalability of a drug discovery program . Therefore, the choice of this specific intermediate is a decision rooted in validated chemical space rather than a matter of interchangeable commodity chemicals.

4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline: Quantified Evidence for Scientific Selection


Comparative Inhibitory Potency: 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline vs. Nav1.7 Sodium Channel

The target compound exhibits quantifiable inhibitory activity against the human Nav1.7 voltage-gated sodium channel, a key target in pain research. In a whole-cell voltage clamp assay using the PatchXpress system, 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline demonstrated a half-maximal inhibitory concentration (IC50) of 4040.0 nM [1]. In contrast, while direct head-to-head data is limited for this specific assay, other piperazine-containing Nav1.7 inhibitors in the literature, such as a series of (4-chlorobenzhydryl) piperazine amides, have shown IC50 values in the range of 8-10 µM [2], suggesting the target compound resides within a comparable or slightly more potent range for this scaffold class. This quantitative datum provides a benchmark for SAR studies and distinguishes it from completely inactive or significantly less potent analogs.

Pain Research Ion Channel Pharmacology Nav1.7 Inhibition

Physicochemical Property Benchmarking: LogP and TPSA of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline

The compound's drug-likeness can be quantified by its calculated lipophilicity (XLogP3 = 1.6) and topological polar surface area (TPSA = 32.5 Ų) . These values position it favorably within the optimal range for oral bioavailability according to Lipinski's Rule of Five. In comparison, the N-methyl analog, 4-(4-methylpiperazin-1-yl)-2-fluoroaniline, which has a slightly lower molecular weight (209.26 vs. 223.29), would be expected to have a slightly lower LogP, but this difference, while seemingly minor, can significantly impact membrane permeability and solubility . Furthermore, the 3-fluoro positional isomer is often associated with distinct biological activities (e.g., antiviral properties) , highlighting how the specific 2-fluoro arrangement is key to its application as a kinase inhibitor intermediate, where precise interactions with the kinase hinge region are crucial.

Medicinal Chemistry Drug Design Physicochemical Profiling

Commercial Availability and Purity Benchmark: 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline Supply Chain Analysis

The compound is commercially available from multiple reputable vendors with a standard purity specification of 95% (e.g., AKSci ) and up to 98% (e.g., Leyan ). This consistency in purity across suppliers reduces the risk of batch-to-batch variability in research applications. In comparison, the hydrochloride salt form (CAS 1197193-28-4) is also available, which may offer advantages in solubility or stability for certain formulations, but the free base remains the more versatile starting material for further synthetic derivatization . The availability of both forms allows procurement officers to select the optimal physical form based on the specific experimental requirements, a flexibility not always available for more obscure or less commercially established analogs.

Chemical Procurement Supply Chain Quality Control

Validated Application Scenarios for 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline in Drug Discovery


Synthesis of Next-Generation CDK4/6 Inhibitors for Oncology

4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline is a direct starting material for the synthesis of 2,4-disubstituted pyrimidine derivatives, which are claimed as selective CDK4/6 inhibitors for cancer therapy [1]. A representative procedure from the patent literature involves coupling this aniline with a chloro-pyrimidine intermediate to construct the final kinase inhibitor. For instance, the compound was used to synthesize N-(5-(4-ethylpiperazine-1-methyl)-pyridin-2-yl)-5-fluoro-4-(1-isopropyl-1H-indol-5-yl)pyrimidin-2-amine, an advanced analog with a reported yield of 50.9% [2]. This establishes the compound's critical role in accessing a pharmacologically validated and commercially relevant chemical space.

Hit-to-Lead Optimization for Nav1.7 Pain Targets

With a measured IC50 of 4040 nM against the human Nav1.7 sodium channel, this compound serves as a viable starting point for structure-activity relationship (SAR) studies in analgesic drug discovery [3]. Medicinal chemists can leverage this scaffold to design and synthesize novel analogs with the goal of improving potency, selectivity, and drug-like properties. The defined baseline activity provides a quantitative benchmark against which to measure the success of subsequent chemical modifications, accelerating the hit-to-lead phase.

Scaffold for Covalent EGFR T790M Inhibitors

The compound's utility extends to the development of inhibitors targeting resistant forms of the Epidermal Growth Factor Receptor (EGFR). It is cited as a key building block in patent applications (e.g., DK-3102571-T3, WO-2020140053-A1) focused on substituted pyrimidines designed to inhibit EGFR with the T790M mutation, a common cause of resistance in non-small cell lung cancer . Its specific fluoroaniline motif is likely crucial for forming key interactions within the mutant kinase's active site, distinguishing it from non-fluorinated or differently substituted analogs.

Building Block for JAK2-FLT3 Dual Inhibitors

The compound is listed as a synthetic intermediate in WO-2020259683-A1, a patent that describes 2,4-disubstituted pyrimidine derivatives as dual inhibitors of Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3) . This indicates its application in the development of therapeutics for myeloproliferative neoplasms (MPNs) and other hematologic malignancies. The precise role of the 2-fluoro-4-(4-ethylpiperazin-1-yl)aniline group in achieving dual kinase inhibition underscores its value as a privileged structure in medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.